molecular formula C5H6BrN3 B1288844 6-Bromo-5-methylpyrazin-2-amine CAS No. 74290-68-9

6-Bromo-5-methylpyrazin-2-amine

Cat. No. B1288844
CAS RN: 74290-68-9
M. Wt: 188.03 g/mol
InChI Key: LRZBSKCGVMDZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylpyrazin-2-amine is a compound that is closely related to various brominated heterocyclic compounds that have been synthesized for their potential applications in pharmaceuticals and chemical intermediates. Although the specific compound 6-Bromo-5-methylpyrazin-2-amine is not directly mentioned in the provided papers, the methods and reactions described for similar compounds can give insights into its possible synthesis and properties.

Synthesis Analysis

The synthesis of related brominated pyrazine compounds typically involves multiple steps, including halogenation, amination, and sometimes the use of Hofmann degradation. For instance, the synthesis of 2-bromo-5-methylpyrazine, which shares a similar structure to 6-Bromo-5-methylpyrazin-2-amine, involves the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation and subsequent diazotization and in-situ bromination . This method could potentially be adapted for the synthesis of 6-Bromo-5-methylpyrazin-2-amine by altering the starting materials and reaction conditions to target the desired substitution pattern on the pyrazine ring.

Molecular Structure Analysis

The molecular structure of brominated pyrazines is characterized by the presence of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, substituted with bromine and other functional groups. X-ray crystallography analysis can be used to determine the precise arrangement of atoms within the crystal structure, as demonstrated in the study of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Such analysis would reveal the regioselectivity of the substitution and the molecular conformation of 6-Bromo-5-methylpyrazin-2-amine.

Chemical Reactions Analysis

Brominated pyrazines and pyrimidines are known to undergo various chemical reactions, including nucleophilic displacement, acetylation, and reactions with amines. For example, 5,6-dichloro-3-nitropyrazinamine undergoes nucleophilic displacement of the chloro group by amines . Similarly, 6-Bromo-5-methylpyrazin-2-amine could potentially react with nucleophiles to replace the bromine atom or engage in other reactions typical for brominated heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles like 6-Bromo-5-methylpyrazin-2-amine are influenced by the presence of the bromine atom and the specific substituents on the aromatic ring. These properties include solubility, melting point, and reactivity, which are essential for their application as intermediates in chemical synthesis. The stability and synthetic efficiency of these compounds can be assessed by comparing different substituents, as seen in the study of 2-bromo-6-isocyanopyridine . The physical properties of 6-Bromo-5-methylpyrazin-2-amine would likely be similar to those of related compounds, with the bromine atom contributing to its reactivity.

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

  • Facile Synthesis : An efficient method for synthesizing 2-bromo-5-methyl pyrazine, closely related to 6-Bromo-5-methylpyrazin-2-amine, was developed. This process includes converting 5-methylpyrazine-2-carboxylic acid into an amide, followed by Hofmann degradation to produce the amine compound. Diazotization and in-situ bromination then yield the desired compound (Madhusudhan et al., 2009).

  • Regioselectivity in Reactions : A study on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine (structurally similar to 6-Bromo-5-methylpyrazin-2-amine) revealed the formation of specific substituted aminopyrimidines. This highlights the regioselective nature of reactions involving similar compounds (Doulah et al., 2014).

  • Synthesis of Pyrazine Derivatives : A two-stage process for synthesizing 6-methylpyrazine-2-yl-amines (related to 6-Bromo-5-methylpyrazin-2-amine) was developed. The method involves synthesizing (6-chloro-pyrazin-2-yl)-acetic acid and subsequent amination, demonstrating a pathway to access related pyrazines (Colbon et al., 2008).

Safety And Hazards

The safety information for 6-Bromo-5-methylpyrazin-2-amine indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZBSKCGVMDZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618015
Record name 6-Bromo-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylpyrazin-2-amine

CAS RN

74290-68-9
Record name 6-Bromo-5-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methylpyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-methylpyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-methylpyrazin-2-amine
Reactant of Route 5
6-Bromo-5-methylpyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-methylpyrazin-2-amine

Citations

For This Compound
3
Citations
AR Harris, DM Nason, EM Collantes, W Xu, Y Chi… - Tetrahedron, 2011 - Elsevier
… under reduced pressure and purified by flash silica gel chromatography eluting with petroleum ether/EtOAc (5:1→1:1) to give compound 6-bromo-5-methylpyrazin-2-amine 17a (36 g, 50…
Number of citations: 18 www.sciencedirect.com
ML Martini - 2019 - search.proquest.com
… 1.7 was prepared using the same procedure as preparing 1.4 starting with compound 1.3 and 6bromo-5-methylpyrazin-2-amine. The title compound was obtained as a tan oil, yield 52%…
Number of citations: 0 search.proquest.com
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
… Compound 7 was prepared using the same procedure as preparing 4 starting with compound 3 and 6-bromo-5-methylpyrazin-2-amine. The title compound was obtained as a tan oil, …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.